molecular formula C18H40NO5P B013060 Sphinganine 1-phosphate CAS No. 108126-32-5

Sphinganine 1-phosphate

Cat. No.: B013060
CAS No.: 108126-32-5
M. Wt: 381.5 g/mol
InChI Key: YHEDRJPUIRMZMP-ZWKOTPCHSA-N
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Description

Sphinganine 1-phosphate is a biologically active sphingolipid metabolite. It is a signaling molecule involved in various cellular processes, including cell survival, differentiation, motility, and cytoskeleton dynamics. This compound plays a crucial role in cell migration, proliferation, and autophagy. This compound is formed from sphinganine through the action of specific kinases and is involved in numerous physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphinganine 1-phosphate is synthesized from sphinganine, which is derived from the condensation of serine and a fatty acyl-CoA, commonly palmityl CoA. This reaction occurs in the endoplasmic reticulum and results in the formation of sphinganine, which is then phosphorylated by sphingosine kinases to produce this compound .

Industrial Production Methods

The industrial production of this compound involves the extraction of sphinganine from biological sources, followed by its phosphorylation. The extraction process typically uses a binary mixture of chloroform and methanol, followed by reverse-phase ultrahigh-performance liquid chromatography fractionation and tandem mass spectrometry analysis .

Chemical Reactions Analysis

Types of Reactions

Sphinganine 1-phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sphingosine 1-phosphate.

    Reduction: It can be reduced back to sphinganine.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the sphingolipid structure .

Major Products Formed

The major products formed from the reactions of this compound include sphingosine 1-phosphate, sphinganine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Sphinganine 1-phosphate has numerous scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sphinganine 1-phosphate include:

Uniqueness

This compound is unique in its specific role in sphingolipid metabolism and its ability to bind to a distinct set of receptors. This specificity allows it to regulate unique cellular processes and makes it a valuable target for therapeutic interventions .

Properties

IUPAC Name

[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEDRJPUIRMZMP-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313490
Record name Sphinganine 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sphinganine 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19794-97-9
Record name Sphinganine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19794-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphinganine 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sphinganine 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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